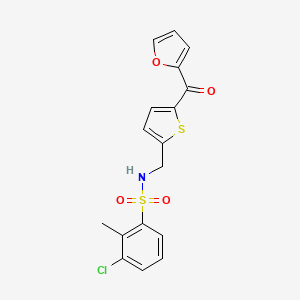

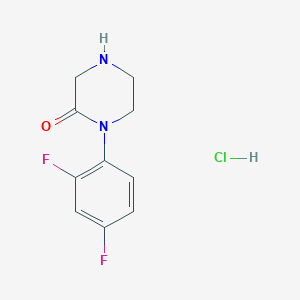

![molecular formula C15H13NO2S B2792721 4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1047321-71-0](/img/structure/B2792721.png)

4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a complex organic compound. It is a derivative of thieno[2,3-b]pyrroles, which are considered to be privileged structures in medicinal chemistry and exhibit a wide range of biological activity . The most studied among them are amides of thieno[2,3-b]pyrrole-5-carboxylic acids .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates . Cyclocondensation with thioglycolic acid upon refluxing in a potassium carbonate–dimethylformamide system was accompanied by decarboxylation and led to the formation of thieno[2,3-b]pyrrole-4-carboxylates . Hydrolysis of the obtained carboxylates with lithium hydroxide provided thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids .科学的研究の応用

Antiviral Agents

4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: derivatives have shown promise as antiviral agents. Specifically, certain carboxamides derived from this compound have been effective against alphaviruses . For instance, one derivative has inhibited the Chikungunya virus by impeding the biosynthesis of viral proteins and RNA, showcasing a broad spectrum of antiviral activity .

Anticancer Research

In the realm of cancer therapy, derivatives of this compound have been identified as reversible inhibitors of histone lysine demethylase KDM1A . This enzyme plays a critical role in the regulation of lysine methylation levels, which is a significant area of research for cancer treatment. Inhibitors of KDM1A could potentially be used to develop new anticancer therapies .

Hepatitis C Treatment

The thieno[3,2-b]pyrrole moiety has been utilized to create allosteric finger-loop inhibitors of the hepatitis C virus NS5B polymerase . These inhibitors can disrupt the replication process of the virus, offering a potential pathway for therapeutic intervention in hepatitis C infections .

Enzyme Inhibition

The structural framework of 4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is conducive to the development of enzyme inhibitors. By modifying the core structure, researchers can design molecules that selectively bind to and inhibit specific enzymes involved in disease processes .

Neuroprotective Agents

Derivatives of this compound have been studied for their potential as neuroprotective agents. They may offer protection against neurotropic alphaviruses, such as the western equine encephalitis virus, by inhibiting viral replication . This could lead to new treatments for viral encephalitis and other neurodegenerative conditions.

Synthetic Methodology Development

The synthesis of pharmacologically promising carboxamides from 4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has led to the development of new synthetic methodologies . These methods can be applied to create a variety of biologically active compounds, expanding the toolkit available to medicinal chemists.

将来の方向性

The future directions for research on “4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” could involve further exploration of its biological activity and potential applications in medicinal chemistry . This could include the development of new synthetic methods, the design of new derivatives with improved properties, and detailed studies of its mechanism of action .

作用機序

Target of Action

These include glycogen phosphorylase, histone lysine demethylase, D-amino acid oxidase, and receptors such as the histamine H4 receptor and gonadotropin-releasing hormone (GnRH) .

Mode of Action

It can be inferred from related compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

Related compounds have been found to inhibit enzymes such as glycogen phosphorylase and d-amino acid oxidase, suggesting that this compound may also interfere with carbohydrate metabolism and amino acid degradation .

Result of Action

Based on the known activities of related compounds, it may inhibit key enzymes, alter cellular metabolism, and potentially exert therapeutic effects .

特性

IUPAC Name |

4-(2-phenylethyl)thieno[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c17-15(18)13-10-14-12(7-9-19-14)16(13)8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGIWFRAURWRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=C(C=C2C(=O)O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2792638.png)

![1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2792641.png)

![5-Fluoro-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2792648.png)

![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid](/img/structure/B2792649.png)

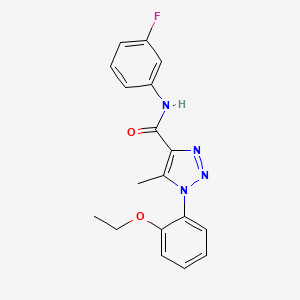

![N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792651.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2792656.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2792660.png)